Cas no 477567-15-0 (N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide)

N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide structure
477567-15-0 structure
Product name:N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
CAS No:477567-15-0
MF:C20H13N3OS2
MW:375.46672129631
CID:850195

N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-
    • (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide
    • N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C20H13N3OS2/c1-23-17-13-7-3-2-6-12(13)10-11-16(17)26-20(23)22-18(24)19-21-14-8-4-5-9-15(14)25-19/h2-11H,1H3/b22-20-
    • InChI Key: ULKLEZPHGANOEP-XDOYNYLZSA-N
    • SMILES: S1/C(=N\C(C2=NC3C=CC=CC=3S2)=O)/N(C)C2=C1C=CC1C=CC=CC2=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 598
  • Topological Polar Surface Area: 99.1

N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0882-0736-40mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0882-0736-50mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0882-0736-20mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0882-0736-10mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0882-0736-30mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0882-0736-2μmol
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0882-0736-2mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0882-0736-25mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0882-0736-10μmol
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0882-0736-3mg
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
477567-15-0 90%+
3mg
$63.0 2023-05-17

Additional information on N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide

Introduction to N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide (CAS No. 477567-15-0)

N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 477567-15-0, represents a unique molecular structure that combines elements of naphthoquinone and benzothiazole moieties, making it a promising candidate for further exploration in drug discovery and development.

The molecular architecture of this compound is characterized by its intricate system of fused heterocyclic rings. Specifically, the presence of a naphtho1,2-dione core linked to a thiazole ring system via an amide bond introduces a rich palette of potential interactions with biological targets. These structural features not only contribute to the compound's unique physicochemical properties but also open up possibilities for its application in modulating various biological pathways.

In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the inherent bioactivity of heterocyclic compounds. The benzothiazole scaffold, in particular, has been extensively studied for its pharmacological properties and has found utility in the treatment of a wide range of diseases. The incorporation of additional functional groups, such as the naphthoquinone moiety in N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-1,3-benzothiazole-2-carboxamide, further enhances its potential as a pharmacophore.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The amide bond not only serves as a linker between the two heterocyclic systems but also provides a site for further chemical modification. This flexibility allows researchers to fine-tune the properties of the compound to optimize its biological activity and pharmacokinetic profile.

Recent studies have begun to explore the bioactivity of related compounds that share structural similarities with N-(2Z)-1-methyl-1H,2H-naphtho1,2-dione derivatives. These studies have highlighted the compound's potential as an inhibitor of various enzymes and receptors involved in inflammatory and metabolic pathways. For instance, preliminary in vitro assays have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors that are implicated in cancer progression.

The synthesis of N-(2Z)-1-methyl-1H,2H-naphtho1,2-dione derivatives presents unique challenges due to their complex molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to access these compounds in high purity. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been instrumental in constructing the desired molecular framework efficiently.

The pharmacological evaluation of this compound is still in its early stages, but initial findings are promising. In cell-based assays, N-(2Z)-1-methyl-1H,2H-naphtho1,2-dione derivatives have demonstrated the ability to modulate key signaling pathways associated with disease states. This includes pathways involved in cell proliferation, apoptosis, and inflammation. Such activities make these compounds attractive candidates for further investigation as potential therapeutic agents.

The role of computational chemistry and molecular modeling has been pivotal in understanding the interactions between N-(2Z)-1-methyl-1H,2H-naphtho1,2-dione derivatives and their biological targets. These tools have allowed researchers to predict binding affinities and identify key residues involved in receptor interactions. This information can then be used to guide the design of more potent and selective analogs.

The future direction of research on N-(Z)-N-(Z)-methyl-N'-naphtho[alpha,b]furan-4-carboxamidine may involve exploring its potential as an anticancer agent. Given its structural similarity to known chemotherapeutic agents and its ability to inhibit key enzymes involved in tumor growth and survival, this compound holds promise for developing novel treatments against various types of cancer.

In conclusion,N-(Z)-N-(Z)-methyl-N'-naphtho[b,c]dithiophenecarboxamidine represents an intriguing compound with significant potential for further exploration in pharmaceutical chemistry. Its unique structural features and demonstrated bioactivity make it a valuable candidate for drug discovery efforts aimed at addressing various diseases.

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